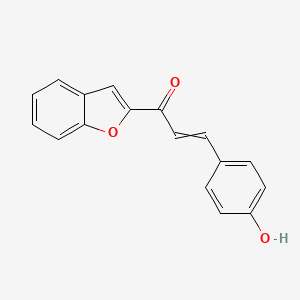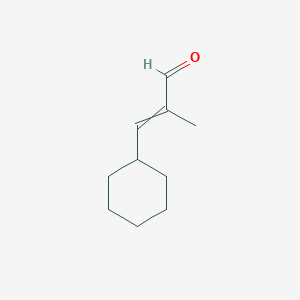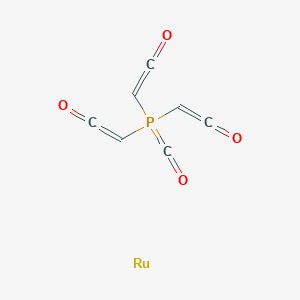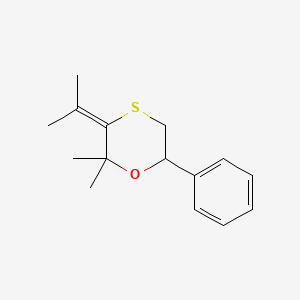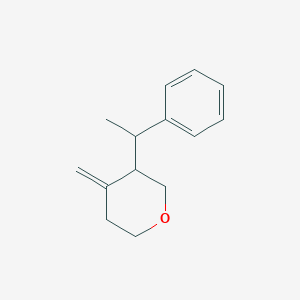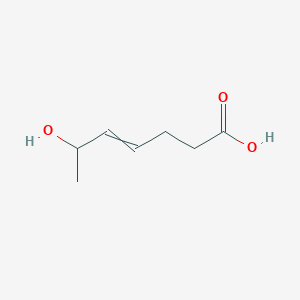
6-Hydroxyhept-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyhept-4-enoic acid is an organic compound with the molecular formula C7H12O3 It is a hydroxy acid with a double bond located at the fourth carbon atom and a hydroxyl group at the sixth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyhept-4-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of ethyl 6-heptenoate using sodium hydroxide in ethanol and water, followed by acidification with hydrochloric acid . Another method includes the oxidation of 6-hepten-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and catalysts can enhance the efficiency and yield of the desired product. The choice of oxidizing agents and reaction conditions is crucial to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxyhept-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form 6-hydroxyheptanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), or other halogenating agents.
Major Products Formed:
Oxidation: 6-Oxohept-4-enoic acid or 6-oxoheptanoic acid.
Reduction: 6-Hydroxyheptanoic acid.
Substitution: 6-Chlorohept-4-enoic acid or 6-bromohept-4-enoic acid.
Applications De Recherche Scientifique
6-Hydroxyhept-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 6-Hydroxyhept-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond allow it to participate in various biochemical reactions. For instance, it can act as a substrate for enzymes involved in oxidation-reduction processes, leading to the formation of reactive intermediates that can modulate cellular functions .
Comparaison Avec Des Composés Similaires
6-Heptenoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Hydroxyheptanoic acid: Lacks the double bond, affecting its reactivity and applications.
4-Hydroxyhept-6-enoic acid: Has the hydroxyl group and double bond at different positions, leading to different chemical properties and reactivity.
Uniqueness: 6-Hydroxyhept-4-enoic acid is unique due to the presence of both a hydroxyl group and a double bond, which confer distinct chemical reactivity and versatility in various applications. Its structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
105728-84-5 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
6-hydroxyhept-4-enoic acid |
InChI |
InChI=1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2,4,6,8H,3,5H2,1H3,(H,9,10) |
Clé InChI |
VPUPJGTWCSYLOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C=CCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



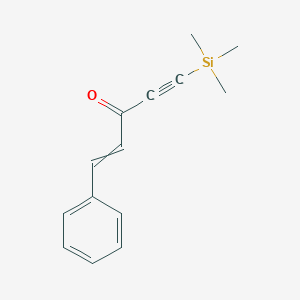
![N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14343902.png)
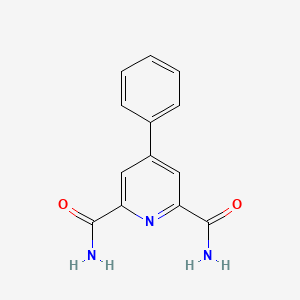
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)

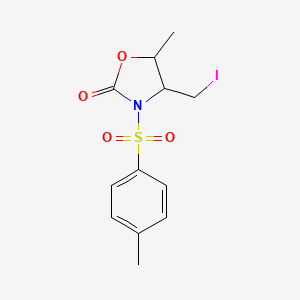
![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)
